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Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzyl alcohol
CAS No.: 40870-59-5
Cat. No.: B1583614
Get Quote
. J

4-Methyl-3-nitrobenzyl alcohol is a bifunctional aromatic building block characterized by a
benzyl alcohol core substituted with a methyl group at the para position and a nitro group at the
meta position relative to the hydroxymethyl moiety. Its specific substitution pattern renders it a
critical intermediate in the synthesis of polysubstituted anilines, heterocycles (quinazolines,
indoles), and pharmacophore linkers.
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Property Specification

CAS Number 40870-59-5

IUPAC Name (4-Methyl-3-nitrophenyl)methanol

Molecular Formula CsHoNO3

Molecular Weight 167.16 g/mol

Appearance Pale yellow to orange crystalline solid

Melting Point 39-43 °C

Boiling Point ~195 °C (at 20 mmHg)

Solubility Solub.l-e irT DCM, EtOAc, MeOH, DMSO; Low
solubility in water

pKa (Calculated) ~14.8 (Alcohol -OH)

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 4-Methyl-3-nitrobenzyl alcohol is most reliably achieved through the
chemoselective reduction of its oxidized precursors. Direct nitration of 4-methylbenzyl alcohol is
not recommended due to poor regioselectivity and the risk of oxidizing the alcohol functionality
under nitrating conditions.

Primary Route: Reduction of 4-Methyl-3-nitrobenzoic
Acid
This route offers the highest regiochemical fidelity because the precursor (4-methyl-3-

nitrobenzoic acid) is easily synthesized via the nitration of p-toluic acid, where the carboxyl
group directs the nitro group to the desired meta position.

Protocol: Borane-Mediated Reduction Rationale:[2] Borane-THF (BHs-THF) is preferred over
Lithium Aluminum Hydride (LiAlH4) for this transformation because it rapidly reduces carboxylic
acids to alcohols while leaving the nitro group intact at low temperatures. LiAlH4 poses a higher
risk of reducing the nitro group to an azo- or amino- species.
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Step-by-Step Methodology:
e Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

o Dissolution: Charge 4-methyl-3-nitrobenzoic acid (1.0 eq) and anhydrous THF (0.5 M
concentration). Cool to 0 °C.

» Addition: Dropwise add BHs-THF complex (1.0 M solution, 1.2 eq) over 30 minutes.
Evolution of hydrogen gas will be observed.

o Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4—6 hours.
Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

e Quench: Cool to 0 °C. Carefully add MeOH (excess) to quench unreacted borane. Stir for 30
minutes.

o Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.[3] NaHCOs and
Brine. Dry over Na2S0a.[4]

 Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography if
high purity (>99%) is required.

Visual Workflow: Synthesis Pathway

HNO3/ H2S04 BH3-THF

(Nitration) (Chemoselective Reduction)

p-Toluic Acid Electrophilic Subst. > 4-Methyl-3-nitrobenzoic Acid Carboxyl Reduction > 4-Methyl-3-nitrobenzyl Alcohol
(Precursor) (Intermediate) (Target)

Click to download full resolution via product page
Caption: Chemoselective synthesis pathway avoiding nitro-group reduction.

Part 3: Functionalization & Reactivity Profile

The versatility of CAS 40870-59-5 stems from its ability to function as a "switchable" scaffold.
The alcohol handle allows for attachment to larger pharmacophores, while the nitro group
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serves as a latent amine for subsequent cyclization or cross-coupling.

Oxidation to Aldehyde (Swern or PCC)

Converting the alcohol to 4-methyl-3-nitrobenzaldehyde is critical for reductive amination
reactions.

o Reagents: Oxalyl chloride/DMSO (Swern) is superior to PCC/PDC to avoid heavy metal
contamination in pharma intermediates.

o Application: Synthesis of Styryl-based kinase inhibitors via Wittig olefination.

Conversion to Benzyl Halides

Transformation to 4-methyl-3-nitrobenzyl bromide (using PBrs) or chloride (using SOCIz2).

 Utility: This activates the benzylic position for nucleophilic substitution (S_N2), allowing the
introduction of amines or thiols. This is a common motif in "linker" chemistry for Antibody-
Drug Conjugates (ADCS).

Nitro Group Reduction (Latent Functionality)

Reduction to 3-amino-4-methylbenzyl alcohol.

o Caution: Standard catalytic hydrogenation (H2/Pd-C) may cause hydrogenolysis of the
benzylic alcohol (cleaving the C-O bond).

e Recommended Protocol: Use Iron powder (Fe) in NH4CI/EtOH or SnClz to reduce the nitro
group while preserving the benzyl alcohol.

Visual Reactivity Tree
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Caption: Divergent synthesis pathways utilizing the alcohol and nitro functionalities.

Part 4: Pharmaceutical Applications
Kinase Inhibitor Scaffolds

The 3,4-disubstituted benzyl motif is a privileged structure in medicinal chemistry. The 4-methyl
group provides hydrophobic bulk often required to fill the "gatekeeper” pockets in kinase
enzymes (e.g., EGFR, VEGFR), while the 3-position (after reduction to amine) allows for
hydrogen bonding or amide coupling to the hinge-binding region of the inhibitor.

Cleavable Linker Systems

Research into Cathepsin B cleavable linkers for drug delivery utilizes p-aminobenzyl alcohol
derivatives. CAS 40870-59-5 serves as the nitro-precursor to these self-immolative spacers.
Upon enzymatic cleavage of a peptide attached to the amine (derived from the nitro group), the
benzyl alcohol eliminates to release the cytotoxic payload.

Heterocycle Synthesis

The compound is a precursor to Quinazolines and Benzimidazoles. Following oxidation to the
aldehyde and reduction of the nitro group, the resulting amino-aldehyde undergoes rapid
condensation with amidines or urea derivatives to form bicyclic heterocycles, which are
foundational to many anti-cancer therapeutics.

Part 5: Handling, Stability & Analytics
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o Storage: Store at 2—-8 °C under inert atmosphere (Argon). The compound is stable but can
oxidize slowly to the aldehyde if exposed to air/light over prolonged periods.

o Safety (GHS):

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.
» Analytical Verification:

o 'H NMR (CDCIs, 400 MHz): Look for the benzylic methylene doublet (~4.7 ppm), the
methyl singlet (~2.6 ppm), and the aromatic signals (7.3-8.0 ppm).

o IR: Broad -OH stretch (3300 cm~1) and strong -NO:2 stretches (1530 & 1350 cm™1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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